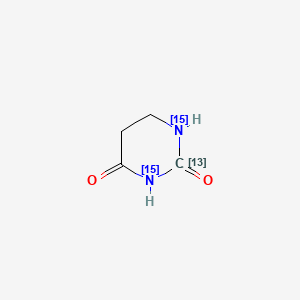

5,6-Dihydro Uracil-13C,15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(213C,1,3-15N2)1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)/i4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVLITBTBDPEFK-VMGGCIAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[15NH][13C](=O)[15NH]C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5,6-Dihydro Uracil-¹³C,¹⁵N₂: A Technical Guide to its Application in Dihydropyrimidine Dehydrogenase (DPD) Activity Assessment

Abstract

This technical guide provides a comprehensive overview of 5,6-Dihydro Uracil-¹³C,¹⁵N₂, a stable isotope-labeled internal standard critical for the accurate quantification of dihydropyrimidine dehydrogenase (DPD) activity. DPD is the rate-limiting enzyme in the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Genetic variations in the DPD gene (DPYD) can lead to reduced or absent enzyme activity, resulting in severe, life-threatening toxicity in patients receiving standard doses of 5-FU. This guide details the scientific rationale for DPD activity assessment, the role of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ in providing analytical accuracy, and a detailed protocol for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. This document is intended for researchers, clinicians, and professionals in drug development who are involved in personalized medicine and the safe administration of fluoropyrimidine-based chemotherapies.

Introduction: The Critical Role of Dihydropyrimidine Dehydrogenase (DPD) in Fluoropyrimidine Chemotherapy

Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are cornerstones in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[1] However, the therapeutic window for these drugs is narrow, and a significant portion of patients (10-40%) experience severe to life-threatening toxicities.[2] The primary driver of this variability in drug response is the activity of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of 5-FU.[3]

DPD deficiency is a pharmacogenetic disorder caused by mutations in the DPYD gene.[4] Individuals with partial or complete DPD deficiency are unable to metabolize 5-FU effectively, leading to its accumulation and the manifestation of severe adverse effects, such as myelosuppression, mucositis, and neurotoxicity.[5] Pre-therapeutic screening for DPD deficiency is now recommended by major regulatory bodies, including the European Medicines Agency (EMA), to mitigate the risk of severe toxicities.[1]

Phenotypic assessment of DPD activity, through the measurement of endogenous uracil (U) and its metabolite 5,6-dihydrouracil (UH₂), offers a direct measure of enzyme function.[3] The ratio of UH₂ to U in plasma or peripheral blood mononuclear cells (PBMCs) is a reliable indicator of DPD activity.[5] To ensure the accuracy and reliability of these measurements, especially at low endogenous concentrations, the use of a stable isotope-labeled internal standard is paramount. 5,6-Dihydro Uracil-¹³C,¹⁵N₂ serves this critical role, enabling precise quantification through isotope dilution mass spectrometry.

Scientific Background: The Pyrimidine Catabolic Pathway and Isotopic Tracing

The catabolism of pyrimidines is a three-step enzymatic pathway that breaks down uracil and thymine into smaller, excretable molecules.[6] The initial and rate-limiting step is the reduction of uracil to 5,6-dihydrouracil, catalyzed by DPD.[3]

The Enzymatic Cascade

-

Dihydropyrimidine Dehydrogenase (DPD): This NADPH-dependent enzyme reduces the double bond in the pyrimidine ring of uracil and thymine.

-

Dihydropyrimidinase (DHP): This enzyme hydrolyzes the ring of 5,6-dihydrouracil to N-carbamoyl-β-alanine.

-

β-Ureidopropionase (BUP): This enzyme cleaves N-carbamoyl-β-alanine to β-alanine, ammonia, and carbon dioxide.[4]

The metabolic fate of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ mirrors that of its endogenous counterpart. The incorporation of stable isotopes (¹³C and ¹⁵N) does not alter the biochemical properties of the molecule, allowing it to serve as an ideal internal standard.[7] In an LC-MS/MS analysis, the mass difference between the labeled standard and the endogenous analyte allows for their distinct detection and quantification, correcting for any variability in sample preparation and instrument response.

Visualizing the Pyrimidine Catabolic Pathway

Caption: The pyrimidine catabolic pathway.

Experimental Protocol: Quantification of Uracil and 5,6-Dihydrouracil in Human Plasma using LC-MS/MS

This protocol provides a validated method for the simultaneous quantification of uracil and 5,6-dihydrouracil in human plasma, employing 5,6-Dihydro Uracil-¹³C,¹⁵N₂ as an internal standard.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| 5,6-Dihydro Uracil-¹³C,¹⁵N₂ | LGC Standards | TRC-D442102 |

| Uracil | Sigma-Aldrich | U0750 |

| 5,6-Dihydrouracil | Sigma-Aldrich | D0850 |

| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955-4 |

| Formic Acid (LC-MS Grade) | Fisher Scientific | A117-50 |

| Water (LC-MS Grade) | Fisher Scientific | W6-4 |

| Human Plasma (K₂EDTA) | BioIVT | HMPLEDTA2 |

Sample Preparation

Proper sample handling is crucial for accurate results, as DPD activity can continue ex vivo.[8]

-

Blood Collection: Collect whole blood in K₂EDTA tubes.

-

Immediate Cooling: Place the tubes on ice immediately after collection.

-

Centrifugation: Within one hour of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C.

-

Plasma Aspiration: Carefully aspirate the plasma supernatant and transfer it to a clean polypropylene tube.

-

Storage: Store plasma samples at -80°C until analysis.

Protein Precipitation and Extraction

-

To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of an internal standard working solution containing 5,6-Dihydro Uracil-¹³C,¹⁵N₂.

-

Add 300 µL of chilled acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Waters ACQUITY UPLC I-Class |

| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 2% B; 1-3 min: 2-50% B; 3-3.1 min: 50-95% B; 3.1-4 min: 95% B; 4.1-5 min: 2% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Waters Xevo TQ-S micro |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 500°C |

| Desolvation Gas Flow | 1000 L/hr |

| Cone Gas Flow | 150 L/hr |

MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Uracil | 113.0 | 70.0 | 15 |

| 5,6-Dihydrouracil | 115.0 | 72.0 | 12 |

| 5,6-Dihydro Uracil-¹³C,¹⁵N₂ (IS) | 118.0 | 74.0 | 12 |

Note: The specific MRM transition for 5,6-Dihydro Uracil-¹³C,¹⁵N₂ may vary slightly depending on the exact labeling pattern. The values provided are illustrative.

Experimental Workflow Diagram

Caption: A schematic of the experimental workflow.

Data Analysis and Interpretation

Data is processed using the instrument's software (e.g., MassLynx). A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentrations of uracil and 5,6-dihydrouracil in the unknown samples are then calculated from this curve.

The primary endpoint for DPD phenotype assessment is the UH₂/U ratio. The interpretation of this ratio is based on established clinical cutoffs.[1]

| DPD Status | Plasma Uracil Concentration | UH₂/U Ratio | Recommended Action |

| Normal Activity | < 16 ng/mL | > 10 | Standard 5-FU dose |

| Partial Deficiency | 16 - 150 ng/mL | 2 - 10 | 5-FU dose reduction (25-50%) |

| Complete Deficiency | > 150 ng/mL | < 2 | Avoid 5-FU; consider alternative therapy |

These values are indicative and may vary based on institutional guidelines and the specific patient population.

Clinical Applications and Future Perspectives

The use of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ in a validated LC-MS/MS assay provides a robust and reliable method for pre-therapeutic DPD deficiency screening. This approach allows for the personalization of fluoropyrimidine therapy, significantly reducing the risk of severe toxicity and improving patient safety.

Future research may focus on refining the clinical cutoffs for the UH₂/U ratio, exploring its utility in different patient populations, and integrating phenotypic testing with genotypic information for a more comprehensive assessment of DPD status. The development of high-throughput, automated platforms will further facilitate the widespread implementation of this crucial diagnostic test in clinical practice.

References

-

Amstutz, U., Henricks, L. M., Offer, S. M., et al. (2018). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing: 2017 Update. Clinical Pharmacology & Therapeutics, 103(2), 210-216. [Link]

-

Diasio, R. B. (2022). The Importance of DPD in 5-FU Treatment: DPD Deficiency Background, Pharmacology, and Testing. American Association for Cancer Research. [Link]

-

European Medicines Agency. (2020). EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine. [Link]

-

Froehlich, T. K., Amstutz, U., Aebi, S., et al. (2020). Fluoropyrimidine chemotherapy: recommendations for DPYD genotyping and therapeutic drug monitoring of the Swiss Group of Pharmacogenomics and Personalised Therapy. Swiss Medical Weekly, 150, w20375. [Link]

-

Ito, S., Kawamura, T., Inada, M., et al. (2005). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. British Journal of Clinical Pharmacology, 61(3), 299-307. [Link]

-

Jacobs, B. A., Rosing, H., de Vries, N., et al. (2016). Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 128, 269-275. [Link]

-

Queen Mary Hospital Chemical Pathology Laboratory. (n.d.). Specimen Collection and Handling Procedure for Plasma Uracil (DPD Phenotyping). [Link]

-

Robin, T., Saint-Marcoux, F., Toinon, D., et al. (2020). Automatic quantification of uracil and dihydrouracil in plasma. Journal of Chromatography B, 1142, 122038. [Link]

-

Uhlenbruck, B. J., & McNally, A. (2015). Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. Journal of the American Chemical Society, 137(40), 12992-12995. [Link]

- van Kuilenburg, A. B. P. (2011). DPD deficiency, a reason for 5-fluorouracil toxicity.

-

van Staveren, M. C., Theeuwes-Oonk, B., Guchelaar, H. J., et al. (2011). Pharmacokinetics of orally administered uracil in healthy volunteers and in DPD-deficient patients, a possible tool for screening of DPD deficiency. Cancer Chemotherapy and Pharmacology, 68(6), 1611-1617. [Link]

Sources

- 1. Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. figshare.com [figshare.com]

- 3. fiveable.me [fiveable.me]

- 4. biologydiscussion.com [biologydiscussion.com]

- 5. aacr.org [aacr.org]

- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 7. otsuka.co.jp [otsuka.co.jp]

- 8. manual.cpy.cuhk.edu.hk [manual.cpy.cuhk.edu.hk]

Introduction: The Significance of an Isotopically Labeled Metabolite

An In-Depth Technical Guide to 5,6-Dihydro Uracil-¹³C,¹⁵N₂: Properties and Applications

5,6-Dihydrouracil is the direct, saturated metabolite of uracil, a fundamental component of ribonucleic acid (RNA).[1][2][3] The metabolic conversion of uracil to 5,6-dihydrouracil is the rate-limiting first step in the pyrimidine degradation pathway, catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[2][4] Understanding this pathway is of paramount importance in clinical pharmacology, particularly in oncology, as the DPD enzyme is also responsible for the catabolism of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (5-FU).[2][5]

5,6-Dihydro Uracil-¹³C,¹⁵N₂ is a stable isotope-labeled (SIL) analogue of the endogenous metabolite. In this molecule, one carbon atom and both nitrogen atoms of the pyrimidine ring are replaced with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, respectively.[6][7][8] This precise mass modification renders the molecule chemically identical to its unlabeled counterpart but easily distinguishable by mass spectrometry. This property makes it an indispensable tool for researchers, serving primarily as a high-fidelity internal standard for accurate quantification of endogenous 5,6-dihydrouracil in complex biological matrices and as a tracer for metabolic flux analysis.[9][10][11] This guide provides a comprehensive overview of the core chemical properties, applications, and experimental considerations for 5,6-Dihydro Uracil-¹³C,¹⁵N₂.

Core Chemical and Physical Properties

The fundamental characteristics of a molecule dictate its behavior in experimental settings. The isotopic labeling of 5,6-dihydrouracil introduces a predictable mass shift without significantly altering its chemical reactivity or physical behavior under typical analytical conditions.

Structural and Molecular Data

The core structure consists of a saturated pyrimidine ring with the isotopic labels incorporated within the heterocyclic framework.

Sources

- 1. 5,6-DIHYDROURACIL CAS#: 504-07-4 [m.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DNAmod: 5,6-dihydrouracil [dnamod.hoffmanlab.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aablocks.com [aablocks.com]

- 7. 5,6-Dihydro Uracil-13C,15N2 | LGC Standards [lgcstandards.com]

- 8. scbt.com [scbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Structural Elucidation of 5,6-Dihydro Uracil-¹³C,¹⁵N₂

This guide provides an in-depth exploration of the methodologies and analytical strategies for the structural elucidation of 5,6-Dihydro Uracil-¹³C,¹⁵N₂, a critical isotopically labeled metabolite with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the advanced techniques used to characterize this molecule.

Introduction: The Significance of 5,6-Dihydro Uracil and Its Labeled Analog

5,6-Dihydro Uracil (DHU) is a metabolite of uracil, a fundamental component of ribonucleic acid (RNA).[1][2][3] The enzymatic reduction of uracil to DHU is the first and rate-limiting step in the pyrimidine degradation pathway, catalyzed by dihydropyrimidine dehydrogenase (DPD).[1][4] The activity of DPD is a crucial determinant in the metabolism of fluoropyrimidine-based chemotherapeutic drugs, such as 5-fluorouracil (5-FU).[4][5] Consequently, monitoring DHU levels can provide valuable insights into a patient's DPD activity and help predict their response to and potential toxicity from 5-FU treatment.[1][5]

The introduction of stable isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into the 5,6-Dihydro Uracil structure creates an invaluable tool for a range of biomedical and pharmaceutical applications.[6][7][8][9] 5,6-Dihydro Uracil-¹³C,¹⁵N₂ serves as an ideal internal standard for quantitative mass spectrometry-based assays, enabling precise and accurate measurement of endogenous DHU levels in biological matrices.[6][10][11] Furthermore, its use as a tracer in metabolic studies allows for the detailed investigation of pyrimidine metabolism and its perturbation in disease states.[6][7]

This guide will detail the core analytical techniques and workflows for the unambiguous structural confirmation of 5,6-Dihydro Uracil-¹³C,¹⁵N₂. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, highlighting the specific signatures arising from the isotopic labels.

Molecular Structure and Key Physicochemical Properties

5,6-Dihydro Uracil is a pyrimidine derivative characterized by the saturation of the C5-C6 double bond found in uracil.[3] This structural change results in a non-planar, puckered ring conformation.[12][13][14] The introduction of ¹³C and ¹⁵N isotopes does not alter the fundamental chemical structure or reactivity of the molecule but provides a distinct mass and nuclear spin signature for analytical detection.

| Property | Value | Source |

| Chemical Formula | ¹³C₄H₆¹⁵N₂O₂ | N/A |

| Molecular Weight | ~118.08 g/mol | N/A |

| IUPAC Name | 1,3-diazinane-2,4-dione-¹³C₄,¹⁵N₂ | [2] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and DMSO | [2] |

The Analytical Triad for Structural Elucidation

A multi-pronged analytical approach is essential for the comprehensive structural elucidation of 5,6-Dihydro Uracil-¹³C,¹⁵N₂. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for definitive solid-state structure, X-ray Crystallography.

Caption: Integrated workflow for the structural elucidation of 5,6-Dihydro Uracil-¹³C,¹⁵N₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is a cornerstone technique for determining the structure of molecules in solution.[15][16][17][18] For 5,6-Dihydro Uracil-¹³C,¹⁵N₂, a suite of NMR experiments is employed to confirm the atomic connectivity and the positions of the isotopic labels.

Key NMR Experiments and Expected Observations:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For 5,6-Dihydro Uracil, we expect to see signals corresponding to the protons at the C5 and C6 positions, as well as the N1 and N3 positions. The coupling between the C5 and C6 protons will be evident.

-

¹³C NMR: The presence of ¹³C at all four carbon positions will result in a ¹³C spectrum where all carbon signals are readily observable without the need for high-concentration samples or long acquisition times that are sometimes necessary for natural abundance ¹³C NMR. The chemical shifts will be indicative of the electronic environment of each carbon.

-

¹⁵N NMR: Similar to ¹³C NMR, the incorporation of ¹⁵N allows for direct observation of the nitrogen atoms in the ring. ¹⁵N NMR will confirm the presence of the labels at the N1 and N3 positions.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Will show correlations between the geminal and vicinal protons at C5 and C6.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate the protons directly attached to the ¹³C atoms (C5-H and C6-H). This is a definitive way to assign the proton and carbon signals for these positions.

-

HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range couplings between protons and carbons, helping to piece together the entire molecular framework. For instance, correlations from the C5 and C6 protons to the carbonyl carbons (C2 and C4) would be expected.

-

Expected ¹H and ¹³C Chemical Shifts (in DMSO-d₆):

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | - | ~153.9 |

| C4 | - | ~171.0 |

| C5 | ~2.4-2.5 | ~30.3 |

| C6 | ~3.2-3.3 | ~35.3 |

| N1-H | ~7.5 | - |

| N3-H | ~9.9 | - |

| Note: These are approximate chemical shifts based on data for the unlabeled compound and may vary slightly. The key diagnostic feature will be the presence of signals for all carbons and the coupling patterns observed in 2D spectra.[2][19] |

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 5,6-Dihydro Uracil-¹³C,¹⁵N₂.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or D₂O).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to assess sample purity and concentration.

-

Acquire a ¹³C{¹H} NMR spectrum.

-

Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity.

-

If feasible, acquire a ¹⁵N NMR spectrum.

-

-

Data Processing and Analysis:

-

Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the residual solvent peak.

-

Assign all proton, carbon, and nitrogen signals based on chemical shifts, coupling constants, and 2D correlations.

-

Caption: Key 2D NMR correlations for 5,6-Dihydro Uracil-¹³C,¹⁵N₂.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.[20][21][22][23][24] For 5,6-Dihydro Uracil-¹³C,¹⁵N₂, high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, while tandem mass spectrometry (MS/MS) provides insights into the structural integrity.

Expected Mass Spectrometric Data:

-

Molecular Ion: The molecular weight of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ is approximately 118.08 Da. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 119.09. HRMS will provide a highly accurate mass measurement, confirming the elemental formula ¹³C₄H₇¹⁵N₂O₂⁺.

-

Fragmentation Pattern: The fragmentation of dihydrouracil in MS/MS is well-characterized.[25][26][27] The isotopically labeled analog is expected to show similar fragmentation pathways, but with the corresponding mass shifts due to the ¹³C and ¹⁵N labels. Common fragment ions arise from the loss of small neutral molecules.

Key Fragmentation Pathways:

| Precursor Ion [M+H]⁺ | Fragment Ion | Neutral Loss | Expected m/z of Fragment |

| ~119.09 | [M+H - H₂¹³C¹³CO]⁺ | H₂¹³C¹³CO | ~75.07 |

| ~119.09 | [M+H - ¹⁵NH₂¹³CO¹⁵NH₂]⁺ | ¹⁵NH₂¹³CO¹⁵NH₂ | ~57.06 |

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

Prepare a stock solution of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

-

Perform serial dilutions to a final concentration of approximately 1 µg/mL in the initial mobile phase.

-

-

LC-MS/MS Method:

-

Liquid Chromatography: Use a suitable reversed-phase or HILIC column to achieve chromatographic separation. A typical mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) under a gradient elution.

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Perform a full scan experiment to identify the [M+H]⁺ ion.

-

Perform a product ion scan (MS/MS) of the precursor ion at m/z ~119.09 to obtain the fragmentation spectrum.

-

-

-

Data Analysis:

-

Confirm the accurate mass of the precursor ion matches the theoretical mass for ¹³C₄H₇¹⁵N₂O₂⁺.

-

Analyze the MS/MS spectrum to identify the characteristic fragment ions and confirm that their masses are consistent with the labeled structure.

-

X-ray Crystallography: The Definitive Solid-State Structure

While NMR and MS provide comprehensive structural information, single-crystal X-ray crystallography offers the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[4][13][28][29][30] This technique can confirm the ring pucker, bond lengths, and bond angles with high precision.

The crystal structure of unlabeled 5,6-Dihydro Uracil has been reported, revealing a non-planar conformation.[13][28] A similar conformation would be expected for the isotopically labeled analog.

Experimental Workflow: Single-Crystal X-ray Diffraction

-

Crystallization:

-

Grow single crystals of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental diffraction data.

-

-

Structure Validation:

-

Analyze the final structure for geometric parameters (bond lengths, angles) and compare them to expected values.

-

Deposit the final structure in a crystallographic database (e.g., the Cambridge Structural Database).

-

Potential Challenges and Considerations

-

Tautomerism: Uracil and its derivatives can exist in different tautomeric forms.[31][32][33] While the diketo form of 5,6-Dihydro Uracil is predominant, it is important to consider the potential for other tautomers and how they might manifest in the analytical data.

-

Stereoisomerism: The C5 and C6 atoms in the dihydrouracil ring are sp³-hybridized. If a substituent were present at either of these positions, it would create a chiral center. For unsubstituted 5,6-Dihydro Uracil, there are no chiral centers.[34]

-

Synthesis and Purification: The synthesis of isotopically labeled compounds requires specialized starting materials and synthetic routes. Ensuring the final product is of high purity and free from unlabeled or partially labeled impurities is critical for its use as a standard or tracer.

Conclusion

The structural elucidation of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ is a critical step in its validation for use in high-impact research and clinical applications. A combination of advanced analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, provides a self-validating system for the unambiguous confirmation of its structure. The insights gained from these analyses not only verify the identity and purity of this important molecule but also provide a deeper understanding of its physicochemical properties. This technical guide provides a robust framework for researchers and scientists to confidently approach the structural characterization of this and other isotopically labeled molecules in drug development and beyond.

References

-

Proposed MS/MS fragmentation of endogenous dihydrouracil from a urine matrix. ResearchGate. Available at: [Link].

-

Quantification of 5,6-Dihydrouracil by HPLC–Electrospray Tandem Mass Spectrometry. Clinical Chemistry. Oxford Academic. Available at: [Link].

-

Vibrational spectra of 5,6-dihydrouracil. An experimental matrix isolation, solid state and theoretical study. Physical Chemistry Chemical Physics. RSC Publishing. Available at: [Link].

-

The Crystal Structure of Dihydrouracil: an Unusual Base of Transfer Ribonucleic Acid. Chemical Communications. RSC Publishing. Available at: [Link].

-

The crystal structure of dihydrouracil: an unusual base of transfer ribonucleic acid. Chemical Communications (London). RSC Publishing. Available at: [Link].

-

Proposed MS/MS fragmentation of endogenous dihydrouracil from a urine... ResearchGate. Available at: [Link].

-

Product ion mass spectra for uracil (A); 5,6-dihydrouracil (B). ResearchGate. Available at: [Link].

-

Vibrational spectra of 5,6-dihydrouracil. An experimental matrix isolation, solid state and theoretical study. ResearchGate. Available at: [Link].

-

LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. PubMed. Available at: [Link].

-

Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Technology Networks. Available at: [Link].

-

Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link].

-

Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes. PubMed. Available at: [Link].

-

A Fast and Effective Quantitation Method for Uracil, 5,6-Dihydrouracil, and 5-Fluorouracil from Human Serum by LC-MS/MS. Phenomenex. Available at: [Link].

-

Dihydrouracil. PubChem. NIH. Available at: [Link].

-

Applications of stable isotopes in clinical pharmacology. PubMed Central. NIH. Available at: [Link].

-

Mass Spectrometry in Pharmaceutical Research: Unlocking Insights for Drug Development. GMI. Available at: [Link].

-

Nuclear magnetic resonance spectroscopy of nucleic acids. Wikipedia. Available at: [Link].

-

Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. SK pharmteco. Available at: [Link].

-

5,6-dihydrouracil. DNAmod. Available at: [Link].

-

(R)-5-fluoro-5,6-dihydrouracil: kinetics of oxidation by dihydropyrimidine dehydrogenase and hydrolysis by dihydropyrimidine aminohydrolase. PubMed. Available at: [Link].

-

Mass Spectrometry in Drug Development Applications. Netpharmalab. Available at: [Link].

-

Mass spectra associated to fragmentation of uracil (top view), cytosine... ResearchGate. Available at: [Link].

-

NMR Protocols and Methods. Springer Nature Experiments. Available at: [Link].

-

Crystallization and X-ray diffraction analysis of dihydropyrimidinase from Saccharomyces kluyveri. PubMed. Available at: [Link].

-

NMR Structure Determination for Oligonucleotides. PubMed. NIH. Available at: [Link].

-

Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies. Available at: [Link].

-

Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil. PubMed. Available at: [Link].

-

Water-Tuned Tautomer-Selective Tandem Synthesis of the 5,6-Dihydropyrimidin-4(3H)-ones, Driven under the Umbrella of Sustainable Chemistry. ACS Publications. Available at: [Link].

-

Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. PubMed Central. Available at: [Link].

-

Purification, crystallization and X-ray diffraction analysis of dihydropyrimidinase from Dictyostelium discoideum. OSTI.GOV. Available at: [Link].

-

NMR Spectroscopy in Protein and Nucleic Acid Research. Bruker. Available at: [Link].

-

5,6-dihydrouracil and 5,6-dihydroxyuracil - how they arise in DNA? Biology Stack Exchange. Available at: [Link].

-

Flow Chemistry for Contemporary Isotope Labeling. X-Chem. Available at: [Link].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. Encyclopedia of Life Sciences. Available at: [Link].

-

Tautomerism of uracil and related compounds: A mass spectrometry study. PubMed. Available at: [Link].

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link].

-

Intramolecular Interactions in Derivatives of Uracil Tautomers. RNfinity. Available at: [Link].

-

Stereochemistry of the dihydrouracil dehydrogenase reaction in metabolism of uracil to β-alanine. Journal of the Chemical Society, Chemical Communications. RSC Publishing. Available at: [Link].

-

Determining All Possible Stereoisomers and Labeling Each Type of Isomer. YouTube. Available at: [Link].

-

5,6-DIHYDROURACIL. Eurisotop. Available at: [Link].

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Dihydrouracil | C4H6N2O2 | CID 649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DNAmod: 5,6-dihydrouracil [dnamod.hoffmanlab.org]

- 4. Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 12. Vibrational spectra of 5,6-dihydrouracil. An experimental matrix isolation, solid state and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. The crystal structure of dihydrouracil: an unusual base of transfer ribonucleic acid - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 16. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. NMR Spectroscopy in Protein and Nucleic Acid Research | Bruker [bruker.com]

- 18. people.bu.edu [people.bu.edu]

- 19. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lifesciences.danaher.com [lifesciences.danaher.com]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. gmi-inc.com [gmi-inc.com]

- 23. skpharmteco.com [skpharmteco.com]

- 24. netpharmalab.es [netpharmalab.es]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. The crystal structure of dihydrouracil: an unusual base of transfer ribonucleic acid - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 29. Crystallization and X-ray diffraction analysis of dihydropyrimidinase from Saccharomyces kluyveri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Purification, crystallization and X-ray diffraction analysis of dihydropyrimidinase from Dictyostelium discoideum (Journal Article) | OSTI.GOV [osti.gov]

- 31. chemijournal.com [chemijournal.com]

- 32. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. rnfinity.com [rnfinity.com]

- 34. m.youtube.com [m.youtube.com]

The Biological Role of Dihydrouracil: A Technical Guide to a Critical Uracil Metabolite

Foreword

In the intricate landscape of cellular metabolism, the pathways governing nucleotide synthesis and degradation are of paramount importance for maintaining genomic integrity, supporting cellular proliferation, and ensuring overall homeostasis. While much attention is often focused on the anabolic pathways that build the essential components of DNA and RNA, the catabolic routes that break them down are equally critical, not only for recycling valuable molecular building blocks but also for preventing the accumulation of potentially toxic intermediates. This guide delves into the core of pyrimidine catabolism, focusing on a key, yet often overlooked, metabolite: dihydrouracil. As the first stable product in the degradation of uracil, dihydrouracil stands at a crucial metabolic crossroads. Its formation and subsequent breakdown are tightly regulated by a series of enzymes, the deficiency of which can have profound clinical consequences, ranging from severe adverse drug reactions to debilitating neurological disorders. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the biological role of dihydrouracil, its enzymatic regulation, its clinical significance as a biomarker, and the analytical methodologies required for its accurate quantification. By synthesizing current scientific knowledge with practical, field-proven insights, this guide seeks to illuminate the multifaceted importance of dihydrouracil and inspire further investigation into its role in health and disease.

The Central Role of Dihydrouracil in Pyrimidine Catabolism

Dihydrouracil is an intermediate metabolite in the reductive pathway of uracil degradation. This catabolic process is a three-step enzymatic cascade that ultimately converts uracil into β-alanine, carbon dioxide, and ammonia.[1][2] This pathway is not merely a disposal route but is integral to maintaining the cellular pool of pyrimidines and producing downstream metabolites with their own physiological functions.[3]

The enzymatic reactions governing the fate of dihydrouracil are as follows:

-

Formation of Dihydrouracil: The initial and rate-limiting step in uracil catabolism is the reduction of uracil to 5,6-dihydrouracil.[4] This reaction is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD) , which utilizes NADPH as a cofactor.[4] DPD is a critical enzyme, not only for endogenous pyrimidine homeostasis but also for the metabolism of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (5-FU).[5]

-

Hydrolysis of Dihydrouracil: Dihydrouracil is subsequently hydrolyzed by dihydropyrimidinase (DHP) , which opens the pyrimidine ring to form N-carbamyl-β-alanine.[1] This enzyme is crucial for preventing the accumulation of dihydrouracil.[6][7]

-

Formation of β-Alanine: The final step in this pathway is the conversion of N-carbamyl-β-alanine to β-alanine, CO2, and NH3 by the enzyme β-ureidopropionase .[2][8] β-alanine is a precursor for the synthesis of carnosine and anserine and also functions as a neurotransmitter.[2][3]

Dihydrouracil as a Critical Biomarker for Dihydropyrimidine Dehydrogenase (DPD) Deficiency

The most well-established and clinically significant role of dihydrouracil is as a biomarker for DPD deficiency.[2][9] DPD is responsible for the breakdown of over 80% of administered 5-fluorouracil (5-FU), a cornerstone of treatment for many solid tumors.[6] Individuals with partial or complete DPD deficiency are unable to metabolize 5-FU effectively, leading to a dramatic increase in its systemic exposure and a high risk of severe, and sometimes fatal, toxicity.[5][10]

Identifying patients with DPD deficiency before the initiation of fluoropyrimidine-based chemotherapy is therefore a critical patient safety measure.[10] This can be achieved through genotyping for known variants in the DPYD gene, which encodes DPD, or through phenotyping, which assesses the enzymatic activity of DPD.[11] The measurement of endogenous uracil and dihydrouracil levels in plasma or saliva provides a powerful phenotypic assessment of DPD activity.[12] In individuals with DPD deficiency, the conversion of uracil to dihydrouracil is impaired, resulting in elevated plasma uracil concentrations and a decreased dihydrouracil to uracil (UH2/U) ratio.[12]

Clinical Thresholds for DPD Deficiency

The following table summarizes the plasma uracil concentrations that are widely accepted as indicative of partial and complete DPD deficiency. It is important to note that these values can be influenced by factors such as food intake and circadian rhythms, and therefore, standardized sample collection procedures are crucial for accurate assessment.[3][13]

| DPD Deficiency Status | Plasma Uracil Concentration | Clinical Implication |

| Normal | < 16 ng/mL | Standard fluoropyrimidine dosing. |

| Partial Deficiency | ≥ 16 ng/mL | Increased risk of severe toxicity. Dose reduction of fluoropyrimidines is recommended.[10][14] |

| Complete Deficiency | ≥ 150 ng/mL | High risk of life-threatening toxicity. Fluoropyrimidine therapy is contraindicated.[10][14] |

Analytical Methodologies for the Quantification of Dihydrouracil

The accurate and precise quantification of dihydrouracil and uracil in biological matrices is essential for the clinical assessment of DPD activity. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.[1][15]

Experimental Protocol: Quantification of Dihydrouracil and Uracil in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of dihydrouracil and uracil in human plasma. It is essential that this method be fully validated according to regulatory guidelines (e.g., EMA, FDA) in the laboratory where it is to be performed.

3.1.1. Materials and Reagents

-

Dihydrouracil and Uracil analytical standards

-

Stable isotope-labeled internal standards (e.g., ¹³C,¹⁵N₂-uracil, ¹³C,¹⁵N₂-dihydrouracil)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (drug-free for calibration standards and quality controls)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

3.1.2. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, quality control, or calibration standard in a microcentrifuge tube, add the internal standard solution.

-

Add 900 µL of chilled acetonitrile to precipitate the plasma proteins.[11]

-

Vortex the mixture for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.[11]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., Kinetex PS C18) is often suitable.[11]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate uracil, dihydrouracil, and any potential interferences.

-

Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

3.1.4. Data Analysis

-

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

-

A calibration curve is constructed by plotting the peak area ratios against the concentration of the calibration standards.

-

The concentration of dihydrouracil and uracil in the unknown samples is determined from the calibration curve.

Pathophysiological Role of Dihydrouracil Accumulation: Dihydropyrimidinase Deficiency

While DPD deficiency has garnered significant attention due to its implications for cancer therapy, a deficiency in the second enzyme of the uracil catabolism pathway, dihydropyrimidinase (DHP), also leads to a distinct inborn error of metabolism known as dihydropyrimidinuria.[7][16] This autosomal recessive disorder is characterized by the accumulation and increased excretion of dihydrouracil and dihydrothymine.[8]

The clinical presentation of dihydropyrimidinase deficiency is highly variable, ranging from asymptomatic individuals to those with severe neurological and gastrointestinal manifestations.[7][8]

Neurological symptoms may include:

-

Intellectual disability[16]

-

Seizures[16]

-

Hypotonia (weak muscle tone)[16]

-

Microcephaly (abnormally small head size)[2]

-

Autistic behaviors[16]

Gastrointestinal issues can manifest as:

-

Gastroesophageal reflux[16]

-

Recurrent vomiting[16]

-

Villous atrophy leading to malabsorption and failure to thrive[16]

The precise molecular mechanisms by which the accumulation of dihydrouracil leads to neurotoxicity are not yet fully elucidated and remain an active area of research. It is hypothesized that the reduced production of downstream metabolites like β-alanine, which has neuromodulatory functions, may contribute to the neurological deficits. Additionally, high concentrations of dihydropyrimidines have been shown to cause DNA-protein crosslinks and induce DNA replication and transcriptional stress, which could contribute to cellular dysfunction.

The Direct Biological Role of Dihydrouracil: An Area of Emerging Research

Beyond its well-established role as a metabolic intermediate and a crucial biomarker, the question of whether dihydrouracil itself possesses direct biological or signaling functions remains largely unanswered. Current scientific literature primarily focuses on the consequences of its accumulation in pathological states. However, the observation that dihydropyrimidines can induce cellular stress suggests that this metabolite may have a more active role than previously appreciated. Further research is warranted to explore potential interactions of dihydrouracil with cellular signaling pathways, its impact on gene expression, and its possible role in modulating cellular responses to stress.

Conclusion and Future Directions

Dihydrouracil, a seemingly simple intermediate in the breakdown of uracil, holds a position of significant biological and clinical importance. Its concentration in bodily fluids serves as a critical indicator of DPD activity, directly informing the safe and effective use of fluoropyrimidine-based chemotherapies. Furthermore, the pathological accumulation of dihydrouracil in dihydropyrimidinase deficiency highlights its potential role in neurological development and function.

For researchers and drug development professionals, a thorough understanding of dihydrouracil metabolism is essential. The continued refinement of analytical methods for its quantification will improve the accuracy of DPD deficiency screening and enhance patient safety. Moreover, future investigations into the direct biological effects of dihydrouracil and the molecular basis of its neurotoxicity may unveil novel therapeutic targets for a range of metabolic and neurological disorders. The study of this humble metabolite is a compelling example of how fundamental biochemical pathways can have profound implications for human health and disease.

References

-

Borel, F., et al. (2020). Automatic quantification of uracil and dihydrouracil in plasma. Journal of Chromatography B, 1143, 122038. [Link]

-

Ciccolini, J., et al. (2005). The dihydrouracil/uracil ratio in plasma, clinical and genetic analysis for screening of dihydropyrimidine dehydrogenase deficiency in colorectal cancer patients treated with 5-fluorouracil. Journal of Clinical Oncology, 23(3), 631-632. [Link]

-

Henricks, L. M., et al. (2018). Food-effect study on uracil and dihydrouracil plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers. British Journal of Clinical Pharmacology, 84(12), 2761–2769. [Link]

-

Shimadzu Corporation. (n.d.). Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU. Shimadzu Corporation. [Link]

-

Meulendijks, D., et al. (2016). Pretreatment serum uracil concentration as a predictor of severe and fatal fluoropyrimidine-associated toxicity. British Journal of Cancer, 114(5), 515–524. [Link]

-

Henricks, L. M., et al. (2018). Food-effect study on uracil and dihydrouracil plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers. British Pharmacological Society. [Link]

-

Cancer Research UK. (2022). DPD deficiency. Cancer Research UK. [Link]

-

Antunes, M. V., et al. (2019). Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application. Therapeutic Drug Monitoring, 41(5), 637–645. [Link]

-

García-González, X., et al. (2024). Determination of plasma uracil as a screening for dihydropyrimidine dehydrogenase deficiency: clinical application in oncological treatments. European Journal of Hospital Pharmacy, 31(e1), e38-e42. [Link]

-

de With, M., et al. (2020). Assay performance and stability of uracil and dihydrouracil in clinical practice. Scholarly Publications Leiden University. [Link]

-

Gadaleta, E., et al. (2022). Fast, Direct Dihydrouracil Quantitation in Human Saliva: Method Development, Validation, and Application. Molecules, 27(11), 3458. [Link]

-

National Center for Biotechnology Information. (n.d.). Dihydropyrimidinase deficiency. NCBI. [Link]

-

Maillard, A., et al. (2020). Quantitative impact of pre-analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency. CPT: Pharmacometrics & Systems Pharmacology, 9(10), 564-571. [Link]

-

Henricks, L. M., et al. (2018). Food‐effect study on uracil and dihydrouracil plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers. ResearchGate. [Link]

-

Maillard, A., et al. (2020). Quantitative impact of pre-analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency. Unicancer. [Link]

-

Basbous, A., et al. (2020). Identification of fungal dihydrouracil-oxidase genes by expression in Saccharomyces cerevisiae. Fungal Biology and Biotechnology, 7, 1. [Link]

-

Gamelin, E., et al. (2005). The Value of Dihydrouracil/Uracil Plasma Ratios in Predicting 5-Fluorouracil-Related Toxicity in Colorectal Cancer Patients. Clinical Cancer Research, 11(15), 5606-5611. [Link]

-

MedlinePlus. (2014). Dihydropyrimidinase deficiency. MedlinePlus. [Link]

-

Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Phenomenex. [Link]

-

Human Metabolome Database. (2005). Dihydrouracil. HMDB. [Link]

-

Al-Shehri, T., et al. (2022). The diagnostic odyssey of a patient with dihydropyrimidinase deficiency: a case report and review of the literature. Cold Spring Harbor Molecular Case Studies, 8(5), a006233. [Link]

-

Henricks, L. M., et al. (2019). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. ResearchGate. [Link]

-

MedlinePlus. (2014). Dihydropyrimidinase deficiency. MedlinePlus. [Link]

-

Wang, W., et al. (2021). Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. Journal of Medicinal Chemistry, 64(15), 11618–11634. [Link]

-

Putman, C. W., et al. (1997). Dihydropyrimidinase deficiency, a progressive neurological disorder? Neuropediatrics, 28(2), 106-110. [Link]

Sources

- 1. The dihydrouracil/uracil ratio in plasma, clinical and genetic analysis for screening of dihydropyrimidine dehydrogenase deficiency in colorectal cancer patients treated with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancerresearchuk.org [cancerresearchuk.org]

- 3. bps.ac.uk [bps.ac.uk]

- 4. recherche.unicancer.fr [recherche.unicancer.fr]

- 5. Pretreatment serum uracil concentration as a predictor of severe and fatal fluoropyrimidine-associated toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Dihydropyrimidinase deficiency (Concept Id: C0342803) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 8. The diagnostic odyssey of a patient with dihydropyrimidinase deficiency: a case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 11. Food-effect study on uracil and dihydrouracil plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Automatic quantification of uracil and dihydrouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dihydropyrimidinase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 15. medlineplus.gov [medlineplus.gov]

- 16. Identification of fungal dihydrouracil-oxidase genes by expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6-Dihydro Uracil-¹³C,¹⁵N₂: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the isotopically labeled nucleobase analog, 5,6-Dihydro Uracil-¹³C,¹⁵N₂. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring that researchers can confidently integrate this critical internal standard into their analytical workflows. We will delve into its synthesis, detailed analytical characterization, and its primary application in the quantitative bioanalysis of uracil and its metabolites, particularly in the context of pharmacogenetics.

Introduction: The Significance of Isotopically Labeled Standards in Bioanalysis

In the realm of quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[1][2] A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). The ideal SIL-IS co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, derivatization, and ionization.[1][2] This co-behavior allows it to accurately compensate for variations in sample preparation and matrix effects, which are common challenges in the analysis of complex biological samples like plasma or urine.[1][2]

5,6-Dihydro Uracil-¹³C,¹⁵N₂ serves as an exemplary SIL-IS for the quantification of endogenous 5,6-dihydrouracil. Its importance is underscored in clinical research, especially in the field of oncology. The ratio of 5,6-dihydrouracil to uracil in plasma is a critical biomarker for the activity of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[3][4] DPD deficiency can lead to severe, life-threatening toxicity in patients receiving 5-FU.[3][4] Therefore, accurate measurement of the dihydrouracil/uracil ratio is paramount for personalized medicine, enabling dose adjustments to mitigate adverse drug reactions.

This guide will focus on two common isotopomers:

| Compound Name | CAS Number | Molecular Formula | Isotopic Labeling |

| 5,6-Dihydro Uracil-¹³C,¹⁵N₂ | 181516-96-1 | C₃¹³CH₆¹⁵N₂O₂ | One ¹³C and two ¹⁵N atoms |

| 5,6-Dihydrouracil (¹³C₄, 99%; ¹⁵N₂, 98%) | 360769-22-8 | ¹³C₄H₆¹⁵N₂O₂ | Four ¹³C and two ¹⁵N atoms |

Synthesis of 5,6-Dihydro Uracil-¹³C,¹⁵N₂

The synthesis of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ typically starts with the corresponding isotopically labeled uracil precursor, Uracil-¹³C,¹⁵N₂. The key transformation is the reduction of the C5-C6 double bond of the pyrimidine ring. A common and effective method for this reduction is catalytic hydrogenation.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from commercially available labeled precursors.

Caption: Proposed synthetic route for 5,6-Dihydro Uracil-¹³C,¹⁵N₂.

Experimental Protocol: Catalytic Hydrogenation of Uracil-¹³C,¹⁵N₂

This protocol is adapted from established methods for the hydrogenation of uracil derivatives.[5]

Materials:

-

Uracil-¹³C,¹⁵N₂ (or Uracil-¹³C₄,¹⁵N₂)

-

10% Palladium on carbon (Pd/C)

-

Anhydrous Methanol

-

Hydrogen gas (H₂)

-

Celite® or a similar filtration aid

-

Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)

-

Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the Uracil-¹³C,¹⁵N₂ in anhydrous methanol. The concentration will depend on the scale of the reaction, but a starting point of 10-20 mg/mL is reasonable.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 10 mol% relative to the uracil substrate). The catalyst should be handled with care as it can be pyrophoric.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient for small-scale reactions) at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by LC-MS, observing the disappearance of the starting material and the appearance of the product. The reaction time can vary but is typically in the range of 24-48 hours.[5]

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon. Dilute the reaction mixture with additional methanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization, typically from water or an alcohol-water mixture, to yield the pure 5,6-Dihydro Uracil-¹³C,¹⁵N₂.[5]

Causality of Experimental Choices:

-

Palladium on Carbon (Pd/C): This is a widely used and efficient catalyst for the hydrogenation of alkenes, including the C=C bond in the uracil ring. It provides a solid surface for the reaction to occur.

-

Methanol: It is a good solvent for uracil and does not interfere with the hydrogenation reaction.

-

Hydrogen Gas: This is the reducing agent that adds across the double bond.

-

Celite® Filtration: This is a crucial step to completely remove the fine palladium catalyst from the product solution.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 5,6-Dihydro Uracil-¹³C,¹⁵N₂.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and isotopic enrichment.

Expected Data:

| Parameter | 5,6-Dihydro Uracil-¹³C,¹⁵N₂ | 5,6-Dihydrouracil (¹³C₄, ¹⁵N₂) |

| Molecular Formula | C₃¹³CH₆¹⁵N₂O₂ | ¹³C₄H₆¹⁵N₂O₂ |

| Monoisotopic Mass | 117.0404 | 120.0478 |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | ESI, positive or negative mode |

| Expected [M+H]⁺ | 118.0477 | 121.0551 |

| Expected [M-H]⁻ | 116.0331 | 119.0405 |

Note: The exact mass will vary slightly based on the specific isotopic composition of the starting materials.

In tandem mass spectrometry (MS/MS), characteristic fragmentation patterns can be observed. For example, in positive ion mode, a common loss is that of urea (NH₂CONH₂), leading to a significant product ion.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The presence of ¹³C and ¹⁵N isotopes will introduce specific couplings that are invaluable for confirming the structure and isotopic labeling pattern.

¹H NMR:

-

The spectrum is expected to be relatively simple, showing two methylene groups (at C5 and C6) and two N-H protons.

-

The protons on C5 and C6 will likely appear as complex multiplets due to coupling with each other and with the adjacent N-H proton.

-

The N-H protons will appear as broad singlets or multiplets, depending on the solvent and temperature, and will show coupling to the adjacent ¹⁵N nuclei.

¹³C NMR:

-

Four distinct carbon signals are expected. The labeled carbon (C2 in the case of CAS 181516-96-1) will show a strong signal.

-

The chemical shifts will be similar to unlabeled 5,6-dihydrouracil, but the labeled carbon will exhibit coupling to the adjacent ¹⁵N nuclei (¹J_CN_).

¹⁵N NMR:

-

Two nitrogen signals are expected.

-

These signals will show coupling to adjacent protons (¹J_NH_) and the labeled carbon (¹J_NC_).

Application: Quantification of Uracil and Dihydrouracil in Human Plasma by UPLC-MS/MS

The primary application of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ is as an internal standard for the accurate quantification of endogenous uracil and dihydrouracil in biological matrices. This is crucial for DPD phenotyping.

Experimental Workflow

Caption: A typical workflow for the quantification of uracil and dihydrouracil.

Detailed Protocol for UPLC-MS/MS Analysis

This protocol is based on a validated method for the analysis of uracil and dihydrouracil in human plasma.

Sample Preparation:

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add a known volume of human plasma (e.g., 100 µL).

-

Internal Standard Spiking: Add a small volume of a working solution of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ in a suitable solvent (e.g., 10 µL of a 1 µg/mL solution in 50% methanol).

-

Protein Precipitation: Add a volume of cold organic solvent (e.g., 300 µL of methanol:acetonitrile, 50:50 v/v) to precipitate the plasma proteins. Vortex thoroughly.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a UPLC vial for analysis.

UPLC-MS/MS Conditions:

| Parameter | Typical Setting | Rationale |

| UPLC Column | Reversed-phase C18 column (e.g., Acquity UPLC HSS T3) | Provides good retention and separation of polar analytes like uracil and dihydrouracil. |

| Mobile Phase A | 0.1% Formic acid in water | Acidifies the mobile phase to improve peak shape and ionization efficiency. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | The organic component for gradient elution. |

| Gradient | A suitable gradient from low to high organic content | To elute the analytes with good peak shape and resolution. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for UPLC systems to achieve high efficiency. |

| Column Temperature | 40 °C | To ensure reproducible retention times. |

| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar, non-volatile compounds. |

| Polarity | Positive or negative ion mode (often optimized for each analyte) | To achieve the best sensitivity for each compound. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Uracil | 113.0 | 70.0 |

| 5,6-Dihydrouracil | 115.0 | 72.0 |

| 5,6-Dihydro Uracil-¹³C,¹⁵N₂ (IS) | 118.0 | 74.0 |

Note: These are example transitions and should be optimized for the specific instrument used.

Data Analysis and Validation:

The concentration of the endogenous analytes is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared in a surrogate matrix (e.g., stripped plasma) with known concentrations of the analytes. Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) and should assess parameters such as linearity, accuracy, precision, selectivity, and stability.[7]

Conclusion: A Vital Tool for Advancing Personalized Medicine

5,6-Dihydro Uracil-¹³C,¹⁵N₂ is more than just a chemical reagent; it is a critical enabling tool for researchers and clinicians working to improve the safety and efficacy of cancer chemotherapy. Its role as a stable isotope-labeled internal standard ensures the accuracy and reliability of bioanalytical methods for DPD phenotyping, directly impacting patient care. This guide has provided a comprehensive overview of its synthesis, characterization, and application, grounded in established scientific principles. By understanding the "why" behind the "how," researchers can more effectively implement this valuable tool in their studies, contributing to the advancement of personalized medicine.

References

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

-

Jacobs, B. A. W., Rosing, H., van den Heuvel, J. J. M., de Vries, N., Meijer, J., Schellens, J. H. M., & Beijnen, J. H. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 126, 75–82. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

-

Coudore, F., Roche, D., Lefeuvre, S., & Beaune, P. H. (2012). Product ion mass spectra for uracil (A); 5,6-dihydrouracil (B). ResearchGate. [Link]

-

Phenomenex, Inc. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Retrieved from [Link]

-

van Gennip, A. H., Abeling, N. G., Vreken, P., & van Kuilenburg, A. B. (1997). Quantification of 5,6-Dihydrouracil by HPLC–Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 43(11), 2249–2252. [Link]

-

ARUP Laboratories. (2025). Dihydropyrimidine Dehydrogenase (DPYD). Retrieved from [Link]

-

NHS England. (n.d.). Dihydropyrimidine dehydrogenase (DPD) deficiency. Retrieved from [Link]

-

Knikman, J., et al. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. Cancer Chemotherapy and Pharmacology, 91(3), 257–266. [Link]

- Grem, J. L. (2000). 5-Fluorouracil: forty-plus and still ticking. A review of its preclinical and clinical development.

- van Kuilenburg, A. B. (2004). Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil. European journal of cancer, 40(7), 939–950.

- Johnson, M. R., et al. (2003). A novel method for the measurement of dihydropyrimidine dehydrogenase activity in human peripheral blood mononuclear cells. Cancer research, 63(17), 5393–5397.

- Heggie, G. D., et al. (1987). Clinical pharmacology of 5-fluorouracil and its metabolites in plasma, urine, and bile. Cancer research, 47(8), 2203–2206.

- Diasio, R. B., & Harris, B. E. (1989). Clinical pharmacology of 5-fluorouracil. Clinical pharmacokinetics, 16(4), 215–237.

- Saif, M. W., et al. (2007). Dihydropyrimidine dehydrogenase deficiency (DPD) in patients with gastrointestinal (GI) malignancies.

- Mattison, L. K., et al. (2004). Rapid identification of dihydropyrimidine dehydrogenase deficiency by using a novel 2-13C-uracil breath test. Clinical Cancer Research, 10(8), 2652–2658.

-

de Graaf, O., et al. (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions. Clinica Chimica Acta, 537, 8-15. [Link]

-

Meinsma, R., et al. (2021). Dihydropyrimidine Dehydrogenase Phenotyping Using Pretreatment Uracil: A Note of Caution Based on a Large Prospective Clinical Study. Cancers, 13(16), 4165. [Link]

-

Remaud-Le Saëc, P., et al. (2018). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. Molecules, 23(10), 2469. [Link]

-

DNAmod. (n.d.). 5,6-dihydrouracil. Retrieved from [Link]

-

ARUP Consult. (2025). Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet. Retrieved from [Link]

-

NHS. (n.d.). Dihydropyrimidine dehydrogenase (DPD) deficiency. Retrieved from [Link]

- Kundu, N. G., & Das, B. (1995). A convenient synthesis of 5,6-dihydro-5-fluorouracil. Tetrahedron Letters, 36(15), 2641-2642.

Sources

- 1. Prebiotic synthesis of dihydrouridine by photoreduction of uridine in formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 3. 5,6-DIHYDROURACIL | Eurisotop [eurisotop.com]

- 4. DNAmod: 5,6-dihydrouracil [dnamod.hoffmanlab.org]

- 5. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydrouridine synthesis in tRNAs is under reductive evolution in Mollicutes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

certificate of analysis for 5,6-Dihydro Uracil-13C,15N2

An In-Depth Technical Guide to the Certificate of Analysis for 5,6-Dihydro Uracil-¹³C,¹⁵N₂

For researchers, scientists, and drug development professionals, the integrity of quantitative data is paramount. In fields such as therapeutic drug monitoring, metabolomics, and clinical diagnostics, the accuracy of measurements can directly impact patient safety and the outcomes of pivotal research. The use of stable isotope-labeled internal standards (SIL-IS) in mass spectrometry is the gold standard for achieving this accuracy.[1][2] This guide provides a detailed examination of the Certificate of Analysis (CoA) for a critical SIL-IS, 5,6-Dihydro Uracil-¹³C,¹⁵N₂, offering insights into the rigorous analytical characterization that underpins its certification.

5,6-Dihydrouracil is the initial and rate-limiting metabolite in the catabolism of the endogenous pyrimidine uracil and the chemotherapeutic agent 5-fluorouracil (5-FU).[3] The ratio of 5,6-dihydrouracil to uracil in plasma or urine is a key biomarker for the activity of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for this conversion.[4] Patients with DPD deficiency are at high risk of severe toxicity from 5-FU treatment.[3] Therefore, accurate measurement of these metabolites is essential for personalized medicine. 5,6-Dihydro Uracil-¹³C,¹⁵N₂ serves as the ideal internal standard for this analysis, as it co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response.[5][6]

A Certificate of Analysis is more than a specification sheet; it is a testament to the identity, purity, and quality of a reference material. This guide deconstructs a representative CoA for 5,6-Dihydro Uracil-¹³C,¹⁵N₂, elucidating the causality behind the experimental choices and demonstrating how each analytical test contributes to a self-validating system of quality control.

The Anatomy of a Certificate of Analysis

A robust CoA is built upon a foundation of orthogonal analytical techniques that independently verify the critical attributes of the material. The relationship between the certified data and the underlying experimental work is crucial for establishing trust and ensuring compliance with regulatory expectations, such as those outlined by the FDA and ICH.[7][8]

Caption: Logical structure of a Certificate of Analysis.

Part 1: Identity and Structural Confirmation

The first and most critical step is to unequivocally confirm that the material is, in fact, 5,6-Dihydro Uracil-¹³C,¹⁵N₂. This is achieved using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides two key pieces of information: the exact mass of the molecule, which confirms its elemental composition, and its fragmentation pattern (MS/MS), which acts as a structural fingerprint. For a stable isotope-labeled standard, high-resolution mass spectrometry (HRMS) is essential to resolve the labeled compound from any unlabeled counterpart and confirm the mass shift corresponding to the incorporated isotopes.

Experimental Protocol: LC-HRMS/MS

-

Sample Preparation: The standard is dissolved in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of ~1 µg/mL.

-

Chromatography: The sample is injected onto a C18 reversed-phase HPLC column (e.g., Atlantis dC18) and eluted with a gradient of water and methanol containing 0.1% formic acid.[3][9] This step separates the main compound from any potential impurities before it enters the mass spectrometer.

-

Mass Spectrometry: The column eluent is directed to an electrospray ionization (ESI) source operating in positive ion mode. Full scan HRMS data is acquired over a range of m/z 50-200.

-

Tandem MS (MS/MS): The precursor ion corresponding to the protonated molecule [M+H]⁺ is isolated and fragmented using collision-induced dissociation (CID). The resulting product ions are analyzed.

Data Presentation: Identity Confirmation

| Parameter | Theoretical Value | Measured Value | Deviation (ppm) | Conclusion |

| Molecular Formula | C₃¹³CH₆¹⁵N₂O₂ | - | - | - |

| Monoisotopic Mass | 117.0545 | - | - | - |

| [M+H]⁺ Ion | 118.0618 | 118.0615 | -2.5 | Confirmed |